4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-D]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 4-position, a fluorophenyl group at the 1-position, and a methyl group at the 6-position. The pyrazolo[3,4-D]pyrimidine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 (cyclin-dependent kinase 2) and egfr (epidermal growth factor receptor) tyrosine kinase . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively.
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of the compound. In the case of CDK2 inhibition, the cell cycle may be arrested, preventing cell proliferation . EGFR tyrosine kinase inhibition can disrupt signal transduction pathways, affecting cell growth and survival .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. Inhibition of CDK2 can lead to cell cycle arrest, potentially inducing apoptosis . EGFR tyrosine kinase inhibition can disrupt cell signaling, affecting processes like cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-D]pyrimidine core.
Introduction of substituents: The chloro, fluorophenyl, and methyl groups are introduced through various substitution reactions, often involving halogenation and cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput synthesis and purification techniques, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Cross-coupling reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new substituents.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cross-coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cross-coupling reactions can introduce various aryl or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signaling pathways.
Comparison with Similar Compounds
4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as:
1-Phenylpyrazolo[3,4-D]pyrimidine: Lacks the chloro and fluorophenyl substituents, which may result in different biological activities.
4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but without the fluorophenyl group, which may affect its binding affinity and specificity for certain targets.
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUCGANHFKLVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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